Malt1-IN-3

MALT1 Stereoisomer Biochemical Assay

Researchers requiring precise MALT1 target engagement face significant variability across commercially available inhibitors. (R)-Malt1-IN-3 resolves this with validated sub-nanomolar biochemical potency (IC50 20 nM) and clear stereochemical advantage over racemate (3-fold). - 20 nM biochemical IC50, 292-fold more potent than MI-2, minimizing DMSO artifacts. - Cell-based cytokine suppression IC50 40-60 nM in OCI-LY3 ABC-DLBCL model. - Enantiopure (R)-form ensures target-specific pharmacology free from off-target effects seen with racemate.

Molecular Formula C21H19F3N8O2
Molecular Weight 472.4 g/mol
Cat. No. B12405624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalt1-IN-3
Molecular FormulaC21H19F3N8O2
Molecular Weight472.4 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1C#N)C(C2CC2)OC)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F
InChIInChI=1S/C21H19F3N8O2/c1-11-14(8-25)17(18(34-2)12-3-4-12)16(10-26-11)31-20(33)30-13-7-15(21(22,23)24)19(27-9-13)32-28-5-6-29-32/h5-7,9-10,12,18H,3-4H2,1-2H3,(H2,30,31,33)/t18-/m0/s1
InChIKeyDDGNZGLBMAPNGD-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Malt1-IN-3 (R Enantiomer) Overview


Malt1-IN-3 is a small molecule inhibitor of the MALT1 paracaspase, a key regulator of NF-κB signaling in immune cells and a critical target in activated B cell-like diffuse large B cell lymphoma (ABC-DLBCL) [1]. The compound exists as two stereoisomers with distinct potencies: the racemic mixture (MALT1-IN-3, compound 122) demonstrates a biochemical IC50 of 0.06 μM against MALT1 protease, while the (R)-enantiomer (compound 121) exhibits an IC50 of 20 nM, indicating a 3-fold increase in potency . In the OCI-LY3 lymphoma cell line, Malt1-IN-3 suppresses the secretion of IL-6 and IL-10, which are MALT1-dependent cytokines central to the oncogenic and pro-inflammatory functions of the pathway [1][2].

Allosteric MALT1 paracaspase probe for NF-κB signaling dissection
Suited for ABC-DLBCL and autoimmune model research
Stereochemically-defined (R)-enantiomer for target engagement studies

Malt1-IN-3 Inhibitor Differentiation


MALT1 inhibitors are a chemically diverse and functionally heterogeneous class, making generic substitution scientifically invalid. Compounds such as MI-2 (IC50 5.84 μM), MLT-985 (IC50 3 nM), and MALT1-IN-3 (racemic IC50 0.06 μM) exhibit potency ranges that span more than three orders of magnitude [1][2]. More critically, these agents differ fundamentally in their binding modalities (allosteric vs. orthosteric, reversible vs. irreversible) and exhibit distinct selectivity profiles against structurally similar proteases like caspases [3][4]. For Malt1-IN-3 specifically, stereochemistry is a key determinant of activity, with the (R)-enantiomer demonstrating a 3-fold greater potency than the racemic mixture, underscoring that even within the same compound name, activity is not uniform [5]. Substituting one MALT1 inhibitor for another without quantitative cross-validation of potency, selectivity, and mechanism in the specific assay system of interest will introduce uncontrolled variables that can compromise data reproducibility and invalidate experimental conclusions.

Allosteric vs. covalent binding mode can shift target engagement profile.
Stereochemistry (R vs racemic) may alter potency and selectivity; direct substitution requires validation.
Cross-class inhibitor substitution ignores MALT1 binding-mode specificity, potentially confounding cellular response interpretation.

(R)-Malt1-IN-3 Differentiation Evidence


Enantiomer-Specific Biochemical Potency

Malt1-IN-3 exhibits stereochemistry-dependent potency against the MALT1 protease. The (R)-enantiomer (compound 121) demonstrates a 3-fold higher potency compared to the racemic mixture (compound 122) in biochemical assays . This stereochemical preference is a critical selection criterion for researchers requiring maximum target engagement at minimal concentrations.

Enantiomer Potency
Head-to-head
IC50 20 nM (R) vs 60 nM (racemic)
Supports stereochemical-control selection
~3-fold difference attributed to enantiomer
MALT1 Stereoisomer Biochemical Assay

Biochemical Potency vs. MI-2

In the OCI-LY3 ABC-DLBCL cell line, a gold-standard model for MALT1-dependent oncogenic signaling, (R)-Malt1-IN-3 suppresses IL-6 secretion with an IC50 of 60 nM and IL-10 secretion with an IC50 of 40 nM . In contrast, the classical MALT1 inhibitor Mepazine requires concentrations exceeding 5 μM to achieve >75% suppression of cellular MALT1 activity in OCI-LY3 cells, representing a >100-fold difference in cellular potency . This quantitative disparity underscores the superior cellular efficacy of Malt1-IN-3 in a pathophysiologically relevant context.

Potency vs MI-2
Cross-study comparable
IC50 20 nM (R) vs 5.84 μM (MI-2)
Supports transition from legacy tool compound
~292-fold difference; assay format variation may affect comparison
ABC-DLBCL IL-6 IL-10 Cellular Assay

Biochemical Potency vs. Mepazine

While both Malt1-IN-3 and MLT-985 are potent MALT1 inhibitors, they differ in their mechanism of action and biochemical potency. MLT-985 is a highly selective allosteric inhibitor with a reported biochemical IC50 of 3 nM . The (R)-enantiomer of Malt1-IN-3 exhibits an IC50 of 20 nM . Although MLT-985 demonstrates higher biochemical potency, Malt1-IN-3 offers a distinct chemical scaffold (urea-based vs. pyrazolopyrimidine) and may exhibit different binding kinetics or selectivity profiles that are advantageous in specific experimental contexts where avoiding allosteric modulation or exploring orthosteric inhibition is desired.

Potency vs Mepazine
Cross-study comparable
IC50 20 nM (R) vs 0.42–0.83 μM
Supports clinical-stage chemotype benchmarking
~21–42-fold difference; GST-tag influence may affect potency
MALT1 Allosteric Inhibitor Potency

Cellular Cytokine Suppression in OCI-LY3 ABC-DLBCL

Malt1-IN-3 and MLT-985 demonstrate divergent potency profiles across different cell types. (R)-Malt1-IN-3 potently suppresses IL-6 (IC50 60 nM) and IL-10 (IC50 40 nM) in OCI-LY3 lymphoma cells . Conversely, MLT-985 exhibits an IC50 of 20 nM for MALT1-dependent IL-2 production in Jurkat T cells, with its efficacy in OCI-LY3 cells not directly reported [1]. This divergence highlights the cell-type-specific activity of MALT1 inhibitors and underscores that biochemical potency alone does not predict cellular efficacy across different lineages. Malt1-IN-3 is specifically validated in the ABC-DLBCL context, while MLT-985 is primarily characterized in T cells.

Cellular Cytokine Suppression
Cross-study comparable
IL6 IC50 60 nM, IL10 IC50 40 nM (R) in OCI-LY3; racemic IL6 0.14 μM, IL10 0.13 μM
Cellular target engagement context in ABC-DLBCL
Cell-line difference (OCI-LY3 vs TMD8) precludes direct ranking
ABC-DLBCL T Cell Cellular Potency

(R)-Malt1-IN-3 Application Scenarios


Biochemical MALT1 Protease Inhibition Screening

Malt1-IN-3, particularly the (R)-enantiomer, is optimally suited for investigating MALT1-dependent oncogenic signaling in ABC-DLBCL models. With validated cellular IC50 values of 40-60 nM for IL-6 and IL-10 suppression in OCI-LY3 cells, this compound enables precise interrogation of the MALT1/NF-κB axis at physiologically relevant concentrations . Its potency in this cellular context makes it a preferred tool for target validation studies, mechanism-of-action research, and as a reference compound in high-throughput screening campaigns aimed at identifying next-generation MALT1 therapeutics for B cell malignancies .

Cellular Cytokine Suppression in OCI-LY3 ABC-DLBCL

Given MALT1's central role in lymphocyte activation and regulatory T cell function, Malt1-IN-3 is a valuable chemical probe for dissecting MALT1-dependent immune signaling pathways in primary human immune cells and in vivo models . Its ability to suppress IL-6 and IL-10 production, key cytokines in inflammatory and autoimmune conditions, positions it as a tool for validating MALT1 as a therapeutic target in diseases such as rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis . The compound's stereochemical purity ensures reproducible activity in these complex biological systems.

Enantiomer-Specific Pharmacology & SAR

For research programs utilizing allosteric MALT1 inhibitors like MLT-985 or MLT-748, Malt1-IN-3 serves as a critical orthogonal tool for confirming target engagement and validating MALT1-dependent phenotypes . Its distinct chemical scaffold and potential orthosteric binding mode provide a means to rule out compound-specific off-target effects that may arise from allosteric modulation . Employing both Malt1-IN-3 and an allosteric inhibitor strengthens the confidence that observed biological effects are genuinely MALT1-mediated.

Comparative Profiling Against Clinical MALT1 Inhibitors

Malt1-IN-3, with its well-defined potency against both the biochemical target (IC50 20-60 nM) and cellular readouts (IL-6/IL-10 suppression), is an ideal reference compound for benchmarking the activity of novel MALT1 inhibitors . Its distinct stereochemical and potency profile compared to early-generation inhibitors like MI-2 and mepazine makes it a valuable standard for establishing comparative potency and selectivity across different MALT1 inhibitor chemotypes .

Application
Selection Property
Validation Focus
MALT1 biochemical screening
Allosteric inhibition assay context
Target engagement potency differential vs legacy tool compounds
ABC-DLBCL cytokine regulation
IL6/IL10 suppression in OCI-LY3 cells
NF-κB-driven cytokine secretion endpoints
Stereochemical SAR studies
Enantiomer vs racemate comparison
Allosteric binding pocket attribution, off-target differentiation
MALT1 inhibitor benchmarking
Potency context vs clinical-stage chemotypes
Cross-study comparison caveats; target engagement profiling
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